Tert-butyl 3-ethynylphenylcarbamate

Description

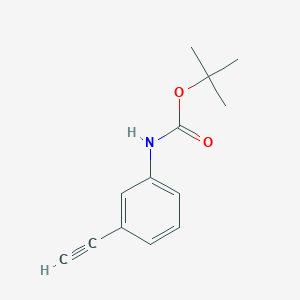

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-ethynylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWBYRQRBCBWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460901 | |

| Record name | tert-butyl 3-ethynylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185619-66-3 | |

| Record name | tert-butyl 3-ethynylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-ethynylphenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl 3-ethynylphenylcarbamate CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl 3-ethynylphenylcarbamate, a bifunctional molecule with significant potential in drug discovery and chemical biology. Its structure, incorporating a Boc-protected amine and a terminal alkyne, makes it a valuable building block for the synthesis of more complex molecules, particularly through bioorthogonal "click chemistry" reactions. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its relevance in modern drug development workflows.

Chemical and Physical Properties

This compound is a solid at room temperature with a purity of approximately 97%.[1] It is advisable to store the compound in a refrigerator to ensure its stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 185619-66-3 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | Inferred from structure |

| Molecular Weight | 217.27 g/mol | Sigma-Aldrich |

| IUPAC Name | tert-butyl N-(3-ethynylphenyl)carbamate | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | Refrigerator | [1] |

| InChI Key | OVWBYRQRBCBWDM-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general and plausible synthetic route can be adapted from standard procedures for the synthesis of carbamates. The following protocol describes the reaction of 3-ethynylaniline with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Ethynylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve 3-ethynylaniline (1.0 equivalent) in anhydrous THF.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

The terminal alkyne group of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.

Materials:

-

This compound

-

An azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water, or DMSO)[2]

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand (optional but recommended for bioconjugation)[3]

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent.[2]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).[2]

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[2] If using a ligand, it can be pre-mixed with the copper sulfate solution.[2]

-

To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper-ligand complex).[2][3]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 1,4-disubstituted 1,2,3-triazole product.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a versatile tool in drug discovery. The Boc-protected amine serves as a stable protecting group that can be removed under acidic conditions to reveal a primary amine for further functionalization. The terminal alkyne is a handle for "click chemistry," enabling its conjugation to a wide variety of molecules.

Role as a Linker in Bioconjugation

This compound can be used as a linker to attach small molecules, such as fluorescent dyes or biotin, to biomolecules like proteins or nucleic acids. The workflow for such an application is depicted below.

Application in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules ("fragments") that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands. The ethynyl group of this compound can be used to link different fragments together after they have been identified to bind to adjacent sites on a protein target.

While specific signaling pathways directly modulated by this compound have not been identified in the literature, its utility as a building block allows for the synthesis of probes and potential inhibitors for a wide range of biological targets. The development of molecules targeting specific signaling pathways is a major focus of modern drug discovery. The chemical handles present in this compound make it a valuable starting point for the synthesis of libraries of compounds to screen against various kinases, proteases, and other key players in cellular signaling.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1] The hazard statement associated with this compound is H302 (Harmful if swallowed).[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature allows for its use as a linker in bioconjugation and as a key component in the construction of more complex bioactive molecules through reliable and efficient click chemistry reactions. The experimental protocols and conceptual workflows provided in this guide are intended to facilitate its application in the laboratory and to stimulate further research into its potential uses in the development of novel therapeutics.

References

Synthesis of Tert-Butyl 3-Ethynylphenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of tert-butyl 3-ethynylphenylcarbamate, a valuable building block in medicinal chemistry and materials science. The protocols provided are based on established chemical transformations and offer flexibility depending on the availability of starting materials.

Introduction

This compound is a bifunctional molecule incorporating a protected aniline and a terminal alkyne. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, revealing the aniline functionality.[1] The ethynyl group is a versatile handle for further chemical modifications, most notably through copper-catalyzed or palladium-catalyzed coupling reactions such as the Sonogashira coupling, "click" chemistry (Huisgen cycloaddition), and Glaser coupling. These features make it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.

This guide outlines two distinct and reliable synthetic routes to this compound. The first pathway commences with the readily available 3-iodoaniline, involving a Boc-protection step followed by a Sonogashira coupling and subsequent deprotection of a silyl-protected alkyne. The second, more direct route, involves the Boc-protection of commercially available 3-ethynylaniline.

Pathway 1: Synthesis from 3-Iodoaniline

This three-step pathway provides a robust method for the synthesis of this compound, starting from 3-iodoaniline. The key transformations are the protection of the amino group, followed by a palladium-catalyzed Sonogashira cross-coupling reaction, and concluding with the removal of a trimethylsilyl (TMS) protecting group.

Step 1: Synthesis of tert-Butyl 3-Iodophenylcarbamate

The initial step involves the protection of the amino group of 3-iodoaniline with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc-Protection of 3-Iodoaniline

-

Materials:

-

3-Iodoaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-iodoaniline (1.0 eq) in the chosen anhydrous solvent.

-

Add the base (e.g., triethylamine, 1.2 eq).

-

To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure tert-butyl 3-iodophenylcarbamate.[2][3]

-

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

The second step is a Sonogashira cross-coupling reaction between the synthesized tert-butyl 3-iodophenylcarbamate and trimethylsilylacetylene. This reaction is catalyzed by a palladium complex and a copper(I) salt.[4]

Experimental Protocol: Sonogashira Coupling

-

Materials:

-

tert-Butyl 3-iodophenylcarbamate

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Anhydrous triethylamine (Et₃N) or another suitable amine base/solvent

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

-

Procedure:

-

To a Schlenk flask, add tert-butyl 3-iodophenylcarbamate (1.0 eq), the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent and anhydrous triethylamine.

-

Add trimethylsilylacetylene (1.2-1.5 eq) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing with the same solvent.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-((trimethylsilyl)ethynyl)phenylcarbamate.[5][6]

-

Step 3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This can be achieved under mild basic or fluoride-mediated conditions.[7][8]

Experimental Protocol: TMS Deprotection

-

Materials:

-

tert-Butyl 3-((trimethylsilyl)ethynyl)phenylcarbamate

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

-

Procedure (using K₂CO₃/MeOH):

-

Dissolve the silylated intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo to obtain the final product, this compound. Further purification can be done by column chromatography if necessary.[9][10]

-

Pathway 2: Direct Synthesis from 3-Ethynylaniline

This pathway presents a more concise, one-step synthesis starting from the commercially available 3-ethynylaniline.[11] The reaction involves the direct Boc-protection of the amino group.

Step 1: Boc-Protection of 3-Ethynylaniline

The amino group of 3-ethynylaniline is protected using di-tert-butyl dicarbonate under basic conditions. Care should be taken as the alkyne functionality can be sensitive to certain reaction conditions.

Experimental Protocol: Boc-Protection of 3-Ethynylaniline

-

Materials:

-

3-Ethynylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., Triethylamine, Sodium bicarbonate, or 4-Dimethylaminopyridine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

-

Procedure:

-

Dissolve 3-ethynylaniline (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine, 1.2 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 2-8 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Work up the reaction mixture by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[12][13]

-

Data Presentation

The following table summarizes the key quantitative data for the described synthetic pathways. Yields are representative and may vary based on specific reaction conditions and scale.

| Step | Reactants (Molar Ratio) | Catalyst/Reagent (Molar Ratio) | Solvent | Typical Yield |

| Pathway 1, Step 1: Boc-Protection of 3-Iodoaniline | 3-Iodoaniline (1.0), Boc₂O (1.1) | Triethylamine (1.2) | THF or DCM | 85-95% |

| Pathway 1, Step 2: Sonogashira Coupling | tert-Butyl 3-iodophenylcarbamate (1.0), Trimethylsilylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (0.02-0.05), CuI (0.01-0.03), Triethylamine (solvent) | THF/Triethylamine | 70-90% |

| Pathway 1, Step 3: TMS Deprotection | tert-Butyl 3-((trimethylsilyl)ethynyl)phenylcarbamate (1.0) | Potassium Carbonate (2.0) | Methanol | 90-99% |

| Pathway 2, Step 1: Boc-Protection of 3-Ethynylaniline | 3-Ethynylaniline (1.0), Boc₂O (1.1) | Triethylamine (1.2) | THF or DCM | 80-95% |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic pathways.

Caption: Synthetic Route 1 from 3-Iodoaniline.

Caption: Synthetic Route 2 from 3-Ethynylaniline.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl (3-iodophenyl)carbamate | CymitQuimica [cymitquimica.com]

- 3. 143390-49-2|tert-Butyl (3-iodophenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of tert-butyl 3-ethynylphenylcarbamate: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is fundamental for structural elucidation, purity assessment, and quality control. This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for tert-butyl 3-ethynylphenylcarbamate (CAS No: 185619-66-3).

This document outlines the detailed nuclear magnetic resonance (NMR) data, presents a standardized experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its key spectroscopic correlations.

Quantitative NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data presented is based on typical values observed for this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | s | 1H | Ar-H (H-2) |

| ~7.45 | d | 1H | Ar-H (H-4) |

| ~7.25 | t | 1H | Ar-H (H-5) |

| ~7.10 | d | 1H | Ar-H (H-6) |

| ~6.50 | s (br) | 1H | N-H |

| ~3.10 | s | 1H | C≡C-H |

| 1.52 | s | 9H | -C(CH₃)₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152.8 | C=O (carbamate) |

| ~139.0 | Ar-C (C-1) |

| ~129.5 | Ar-CH (C-5) |

| ~125.0 | Ar-CH (C-4) |

| ~122.5 | Ar-C (C-3) |

| ~121.0 | Ar-CH (C-6) |

| ~118.0 | Ar-CH (C-2) |

| ~83.0 | -C≡CH |

| ~80.5 | -C(CH₃)₃ |

| ~77.5 | -C≡CH |

| 28.4 | -C(CH₃)₃ |

Note: Chemical shifts are referenced to the solvent peak.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm) in organic solvents.

-

Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer, typically a height of 4-5 cm.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental requirements.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃ (or other appropriate deuterated solvent)

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans (NS): 16-64 (depending on sample concentration)

-

Relaxation Delay (D1): 1.0 - 2.0 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 12-16 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃ (or other appropriate deuterated solvent)

-

Temperature: 298 K (25 °C)

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 200-240 ppm

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key correlations between the atoms and their expected NMR signals.

This guide serves as a foundational resource for the spectroscopic analysis of this compound, providing essential data and protocols to support research and development activities in the chemical and pharmaceutical sciences.

The Versatile Role of tert-Butyl 3-Ethynylphenylcarbamate in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethynylphenylcarbamate is a bifunctional chemical building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a terminal alkyne and a Boc-protected aniline, offering a versatile platform for a variety of chemical transformations. The terminal alkyne group is a ready handle for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The tert-butoxycarbonyl (Boc) protecting group provides stability to the aniline nitrogen, preventing its interference in reactions targeting the alkyne, while allowing for its selective removal under acidic conditions to enable further functionalization. This dual reactivity makes it a valuable synthon for the construction of complex molecular architectures, including kinase inhibitors and novel polymers.

Physicochemical Properties and Spectroscopic Characterization

Predicted Spectroscopic Data

The following table summarizes the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, based on data from structurally similar compounds.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 4H, Ar-H), 6.50 (br s, 1H, NH), 3.05 (s, 1H, C≡C-H), 1.52 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.7 (C=O), 139.0 (Ar-C), 129.0 (Ar-C), 124.0 (Ar-C), 123.0 (Ar-C), 119.0 (Ar-C), 118.0 (Ar-C), 83.5 (Ar-C≡C), 80.5 (C(CH₃)₃), 77.5 (Ar-C≡C), 28.3 (C(CH₃)₃) |

| FT-IR (KBr, cm⁻¹) | ~3300 (alkyne C-H stretch), ~3250 (N-H stretch), ~2100 (C≡C stretch), ~1710 (C=O stretch, carbamate) |

| Mass Spectrometry (ESI-MS) | m/z 218.11 [M+H]⁺ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 3-ethynylaniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding procedure for the Boc-protection of anilines.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Boc-protection of anilines and can be adapted for the synthesis of the title compound.

Materials:

-

3-Ethynylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (optional, as a base/catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in THF or DCM.

-

Add di-tert-butyl dicarbonate (1.1 eq). If the reaction is slow, a catalytic amount of DMAP or a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield this compound.

Applications as a Chemical Building Block

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily at the terminal alkyne position. The Boc-protecting group ensures that the nucleophilicity of the aniline nitrogen is masked, allowing for clean reactions at the ethynyl group.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a powerful tool for the formation of carbon-carbon bonds.[2][3] this compound is an excellent substrate for this reaction, enabling the synthesis of a wide range of substituted arylalkynes. These products are common structural motifs in pharmaceuticals, including kinase inhibitors.[4]

Caption: Sonogashira Coupling Workflow.

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

-

This compound

-

Aryl iodide or bromide

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.02-0.05 eq).

-

Add the anhydrous solvent and triethylamine (2.0-3.0 eq).

-

To this stirring mixture, add this compound (1.1-1.2 eq).

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its mild reaction conditions and high functional group tolerance.[][9] this compound can be readily coupled with a wide variety of organic azides to form stable triazole-linked products.

Caption: CuAAC (Click Chemistry) Workflow.

This protocol is a widely used procedure for CuAAC reactions.[10][11][12]

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (tBuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 eq).

-

Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the pure 1,2,3-triazole product.

Role in Drug Discovery: Kinase Inhibitors

The 3-ethynylaniline core, readily accessible from this compound via deprotection, is a key structural motif in a number of clinically important kinase inhibitors.[13][14] For example, the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, used in the treatment of non-small cell lung cancer, incorporates this moiety. The ethynyl group often extends into a hydrophobic pocket of the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity.

The general strategy involves using this compound in a Sonogashira coupling or a similar reaction to construct the core scaffold of the inhibitor, followed by deprotection of the Boc group and subsequent functionalization of the resulting aniline.

Caption: Role in Kinase Inhibitor Synthesis.

Potential in Polymer Science

While the direct polymerization of this compound is not extensively documented, its structure suggests potential for use in the synthesis of novel polymers. The terminal alkyne can participate in polymerization reactions such as those catalyzed by transition metals to form polyacetylenes. The carbamate functionality could influence the solubility and processing characteristics of the resulting polymers. Furthermore, the Boc group can be removed post-polymerization to yield a functional polymer with free amino groups, which can be further modified to tune the material's properties.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality, combining a reactive terminal alkyne with a protected aniline, allows for its strategic incorporation into a wide range of molecular structures. Its utility is particularly evident in the synthesis of complex heterocyclic systems relevant to drug discovery, most notably in the development of kinase inhibitors. The straightforward protocols for its use in Sonogashira couplings and click chemistry, coupled with the reliable nature of the Boc protecting group, make it an indispensable tool for researchers and scientists in both academic and industrial settings.

References

- 1. tert-Butyl (3-ethynylphenyl)carbamate | 185619-66-3 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. jenabioscience.com [jenabioscience.com]

- 9. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

physical and chemical characteristics of tert-butyl 3-ethynylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-butyl 3-ethynylphenylcarbamate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.

Chemical Identity and Physical Properties

This compound, with the CAS Number 185619-66-3, is a solid organic compound.[1] It is characterized by the presence of a Boc-protected amine and a terminal alkyne group on a phenyl ring. This unique combination of functional groups makes it a versatile synthon for various chemical transformations, including cross-coupling reactions and click chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Note |

| IUPAC Name | tert-butyl N-(3-ethynylphenyl)carbamate | [1] |

| CAS Number | 185619-66-3 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | Calculated |

| Molecular Weight | 217.26 g/mol | Calculated |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage | Refrigerator | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), the acetylenic proton (singlet, ~3.0 ppm, 1H), aromatic protons (multiplets, 7.0-7.5 ppm, 4H), and the N-H proton of the carbamate (broad singlet). |

| ¹³C NMR | Resonances for the tert-butyl quaternary and methyl carbons, the acetylenic carbons, the aromatic carbons, and the carbonyl carbon of the carbamate group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, the C≡C-H stretch of the alkyne, the C=O stretch of the carbamate, and C-H stretches of the aromatic ring and tert-butyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 3-ethynylaniline with a tert-butoxycarbonyl (Boc) group.

General Synthesis Workflow

A logical workflow for the synthesis of N-Boc protected amines, such as this compound, is depicted below. This generally involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc)₂O.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-Boc Amines

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the Boc protection of amines is as follows:

-

Reaction Setup: Dissolve the amine (e.g., 3-ethynylaniline) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O), typically in a 1.0 to 1.2 molar ratio to the amine. A base like triethylamine or 4-(dimethylamino)pyridine (DMAP) can be added to catalyze the reaction, although it often proceeds without a catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. Further purification is often achieved by column chromatography on silica gel.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement H302 indicates that it is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules.

-

Pharmaceutical Synthesis: The ethynyl group can be utilized in Sonogashira coupling reactions to introduce substituted alkynes or in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazole rings, which are common scaffolds in medicinal chemistry. The Boc-protected amine provides a latent amino group that can be deprotected under acidic conditions for further functionalization.

-

Materials Science: The rigid phenylacetylene backbone can be incorporated into polymers and other materials to impart specific electronic or photophysical properties.

Logical Relationship in a Multi-step Synthesis

The use of this compound as an intermediate in a multi-step synthesis often follows a logical progression of reactions, as illustrated below.

Caption: A logical workflow illustrating the use of this compound in a multi-step synthesis.

References

tert-butyl 3-ethynylphenylcarbamate safety and handling information

An In-depth Technical Guide to the Safety and Handling of tert-butyl 3-ethynylphenylcarbamate

This guide provides a detailed overview of the known safety and handling information for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document is based on the most current and verified information.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. It is essential to handle this compound with care, employing appropriate personal protective equipment and engineering controls to minimize exposure.

Table 1: GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

Note: This classification is based on available data and may not be exhaustive. A full toxicological profile is not currently available.

Physical and Chemical Properties

Limited information is available regarding the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid |

| IUPAC Name | This compound |

| InChI Key | OVWBYRQRBCBWDM-UHFFFAOYSA-N |

| Purity | 97% |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Table 3: Safe Handling and Storage

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |

| Handling | Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. |

| Storage | Store in a refrigerator. Keep container tightly closed in a dry and well-ventilated place. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Contact | Wash with plenty of soap and water. |

| Inhalation | Move person into fresh air. |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available at this time. Standard toxicological assays would be required to fully characterize its hazard profile.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow for this compound.

A Technical Guide to tert-Butyl 3-Ethynylphenylcarbamate: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-ethynylphenylcarbamate, a chemical compound of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, presents key technical data, and outlines a plausible synthetic pathway. While direct therapeutic applications and specific biological activities of this compound are not extensively documented in publicly available literature, this guide explores its potential utility as a versatile building block in the synthesis of more complex molecules, particularly through "click chemistry" and as a component of larger, biologically active compounds such as kinase inhibitors or proteolysis-targeting chimeras (PROTACs).

Commercial Availability and Supplier Information

This compound is commercially available from several chemical suppliers. The following table summarizes the available information from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |

| Sigma-Aldrich | SY3H3D678F90 | 97% | 100 mg | $154.00 | 185619-66-3 |

| 250 mg | $177.00 | ||||

| 1 g | $228.00 | ||||

| BroadPharm | BP-11672 | >95% | 1 g | $220.00 | 185619-66-3 |

| 5 g | $780.00 | ||||

| SciSupplies | 95.0% | 1 g | €10.63 | Not specified | |

| CymitQuimica | 10-F780435 | 98% | 100 mg | €536.00 | 1019202-25-5 |

| 250 mg | €881.00 | ||||

| 1 g | €1,643.00 | ||||

| Chemrio | 43698 | Not specified | Not specified | ¥1.00 (placeholder) | Not specified |

Note: Prices are subject to change and may not include shipping and handling fees. The CAS number 1019202-25-5 provided by one supplier appears to be an outlier; the most commonly cited CAS number is 185619-66-3.

Technical Data

A summary of the key physicochemical properties of this compound is provided below. This data has been compiled from supplier websites and chemical databases. For detailed specifications, it is recommended to request a Certificate of Analysis (CoA) from the supplier.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | BroadPharm |

| Molecular Weight | 217.27 g/mol | Calculated |

| CAS Number | 185619-66-3 | Sigma-Aldrich, BroadPharm |

| Appearance | Solid | Sigma-Aldrich |

| Purity | 95% - 98% | Various suppliers[1] |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |

| IUPAC Name | tert-butyl (3-ethynylphenyl)carbamate | Sigma-Aldrich |

Safety Information

Based on the Safety Data Sheet (SDS) for a closely related compound, this compound should be handled with care in a laboratory setting. The following hazard statements and precautionary measures are likely applicable:

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis Methodology

-

Boc Protection of 3-ethynylaniline: The amino group of 3-ethynylaniline is protected with a tert-butoxycarbonyl (Boc) group.

-

Sonogashira Coupling: While the starting material 3-ethynylaniline is commercially available, an alternative approach to introduce the ethynyl group is via a Sonogashira coupling reaction of a protected 3-haloaniline (e.g., tert-butyl (3-bromophenyl)carbamate) with a suitable acetylene source.

The following sections detail the likely experimental protocols for the primary synthetic route.

Experimental Protocol: Boc Protection of 3-Ethynylaniline

Materials:

-

3-Ethynylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve 3-ethynylaniline (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., triethylamine, 1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Development

While no specific biological activity or therapeutic application for this compound has been identified in the reviewed literature, its chemical structure suggests several potential applications as a versatile building block in medicinal chemistry.

Click Chemistry

The terminal alkyne group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole ring by reacting with an azide-containing molecule. This makes this compound a valuable reagent for:

-

Fragment-Based Drug Discovery (FBDD): It can be used as an alkyne-containing fragment for screening against biological targets. Hits can then be elaborated by clicking on azide-functionalized molecules to improve potency and pharmacokinetic properties.

-

Synthesis of PROTACs and other Bifunctional Molecules: The alkyne can serve as a conjugation point for linking a target-binding ligand to another functional moiety, such as an E3 ligase ligand in a PROTAC, a fluorescent dye for imaging, or a peptide.

Caption: Application in Click Chemistry.

Building Block for Kinase Inhibitors and Other Bioactive Molecules

The phenylcarbamate moiety is present in numerous biologically active compounds, including kinase inhibitors. The ethynyl group can be further functionalized or can itself interact with the target protein. The tert-butyl protecting group can be readily removed under acidic conditions to reveal the free aniline, which can then be used in subsequent synthetic steps, such as amide bond formation or sulfonylation, to build more complex molecular architectures.

Caption: Role as a versatile building block.

Conclusion

This compound is a readily available chemical reagent with potential applications in drug discovery and medicinal chemistry. While its direct biological activity remains to be elucidated, its utility as a versatile building block, particularly for the synthesis of complex molecules via "click chemistry" and other cross-coupling reactions, is significant. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. Further investigation into the biological properties of this molecule and its derivatives is warranted.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Ethynyl Group in tert-Butyl 3-Ethynylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-ethynylphenylcarbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a key functional group for a variety of carbon-carbon bond-forming reactions, and a Boc-protected aniline, which allows for subsequent modifications. This guide provides a comprehensive overview of the fundamental reactivity of the ethynyl group in this compound, with a focus on its application in the synthesis of complex organic molecules, particularly in the context of drug discovery. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction mechanisms and their application in relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The unique electronic and structural properties of the ethynyl group make it a cornerstone of modern organic synthesis. Its linear geometry and high reactivity allow for the construction of rigid molecular scaffolds and the introduction of diverse functionalities. When incorporated into a phenylcarbamate framework, as in this compound, the ethynyl group's reactivity can be harnessed for the synthesis of a wide array of heterocyclic and polycyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen ensures stability during various synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization. This combination of a reactive alkyne and a protected amine makes this compound a valuable building block in the development of novel therapeutics, particularly kinase inhibitors.

Core Reactivity of the Ethynyl Group

The terminal alkyne in this compound is amenable to a range of chemical transformations. The most prominent and synthetically useful of these are palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions.

Sonogashira Coupling

The Sonogashira coupling is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules.[1]

The general scheme for the Sonogashira coupling of this compound with an aryl halide is as follows:

Table 1: Representative Conditions for Sonogashira Coupling Reactions

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | >95 |

| 2 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 85-95 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | CuI (5) | Cs₂CO₃ | DMF | 80 | 80-90 |

| 4 | 2-Bromopyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP | DMSO | RT | ~97 |

Note: Yields are typical for similar substrates and may vary for this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[3][4] This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for bioconjugation and drug discovery applications.[4]

The general scheme for the CuAAC reaction of this compound with an organic azide is as follows:

Table 2: Representative Conditions for CuAAC Reactions

| Entry | Azide | Copper Source | Reducing Agent | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | None | t-BuOH/H₂O | RT | >95 |

| 2 | 1-Azido-4-nitrobenzene | CuI (10) | None | None | DMF | RT | >90 |

| 3 | 3-Azidopropan-1-ol | CuSO₄·5H₂O (2) | Sodium Ascorbate (5) | TBTA | DMSO/H₂O | RT | >95 |

Note: Yields are typical for similar substrates and may vary for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-ethynylaniline.

Materials:

-

3-Ethynylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-ethynylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Table 3: Spectroscopic Data for tert-Butyl (4-ethynylphenyl)carbamate (Analogue)

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41 (d, J = 8.6 Hz, 2H), 7.33 (d, J = 8.6 Hz, 2H), 6.65 (s, 1H), 3.03 (s, 1H), 1.52 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.6, 138.9, 132.8, 118.6, 118.4, 83.3, 80.9, 77.4, 28.3 |

| IR (KBr, cm⁻¹) | 3340, 3300, 2980, 2105, 1720, 1595, 1520, 1240, 1160 |

Note: This data is for the isomeric tert-butyl (4-ethynylphenyl)carbamate and is provided for reference.[5] Spectroscopic data for the 3-ethynyl isomer is expected to be similar with differences in the aromatic region splitting patterns.

Protocol for Sonogashira Coupling

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the aryl halide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous, degassed THF and triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the coupled product.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

-

Add an aqueous solution of CuSO₄·5H₂O (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the 1,2,3-triazole.

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable precursor for the synthesis of biologically active molecules, particularly kinase inhibitors. The 3-aminophenylacetylene core, obtained after Boc-deprotection, is a common scaffold in many epidermal growth factor receptor (EGFR) and Bcr-Abl kinase inhibitors used in cancer therapy.[6]

Role in Kinase Inhibitor Synthesis

The ethynyl group can be elaborated via Sonogashira coupling to introduce various aryl and heteroaryl moieties that can interact with the hydrophobic regions of the kinase active site. The aniline nitrogen, after deprotection, can participate in crucial hydrogen bonding interactions with the hinge region of the kinase domain.

Targeted Signaling Pathway: Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[7] It activates a number of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[8][9] Bcr-Abl inhibitors, such as imatinib, bind to the ATP-binding site of the kinase domain and block its activity. The 3-ethynylphenylcarbamate scaffold can be used to synthesize potent Bcr-Abl inhibitors.

Visualizations

Reaction Mechanisms

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental and Logical Workflows

Caption: Workflow for drug discovery using the target molecule.

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The predictable and efficient reactivity of its terminal ethynyl group through Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition allows for the rapid construction of diverse and complex molecular architectures. Its application in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of its reactivity, along with practical experimental guidance, to facilitate its use in the development of novel chemical entities for a range of scientific applications.

References

- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 185619-66-3 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using tert-butyl 3-ethynylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," specifically tailored for the use of tert-butyl 3-ethynylphenylcarbamate. This reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and drug development.[1][2] The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal ligation strategy in complex molecular synthesis.[2][3][4]

Introduction

The copper(I)-catalyzed reaction between an azide and a terminal alkyne, known as the CuAAC reaction, provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][5] This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[3][5] The reliability and specificity of the CuAAC reaction have led to its widespread adoption in various fields, including bioconjugation, materials science, and drug discovery.[1][6][7]

This compound is a valuable building block in this context. The terminal alkyne functionality readily participates in the CuAAC reaction, while the Boc-protected amine offers a latent functional group for subsequent manipulations, allowing for the construction of more complex molecules.

Reaction Principle

The catalytic cycle of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain copper in its active Cu(I) oxidation state, especially when starting from a Cu(II) salt like CuSO₄·5H₂O.[8][9]

Experimental Protocol

This protocol provides a general procedure for the CuAAC reaction between this compound and an organic azide. The reaction conditions can be optimized for specific substrates.

Materials:

-

This compound (Alkyne)

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium L-Ascorbate

-

Solvent: e.g., a 1:1 mixture of tert-Butanol and Water[10]

-

Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

-

Deionized Water

-

Organic solvents for workup and purification (e.g., Dichloromethane, Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0 - 1.1 equivalents) in a 1:1 mixture of tert-butanol and water.[11]

-

Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 - 0.2 equivalents).[3][11] Following this, add an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents).[3][10]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[11] Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.[11]

Data Presentation

The following tables summarize typical reaction parameters and yields for CuAAC reactions. While specific data for this compound is not extensively published, these tables provide a general expectation for reaction outcomes with various alkynes and azides under standard CuAAC conditions.

Table 1: General CuAAC Reaction Parameters

| Parameter | Typical Range/Value | Reference |

| Alkyne to Azide Ratio | 1.0 : 1.0 - 1.2 | [11] |

| Copper Catalyst Loading | 1 - 5 mol% | [3] |

| Reducing Agent (Sodium Ascorbate) | 10 - 20 mol% | [3][11] |

| Solvent System | t-BuOH/H₂O (1:1), CH₂Cl₂, DMSO/H₂O | [10][12][13] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 1 - 24 hours | [3] |

Table 2: Representative Yields for CuAAC Reactions

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | 24 | 91 | [14] |

| Phenylacetylene | Phenyl Azide | Cu/C (flow) | DCM | - | 99.8 | [1] |

| 1-Hexyne | Benzyl Azide | CuBr-based catalyst | Neat | 0.5 | >99 | [15] |

| Propargyl Alcohol | Azido-biomolecule | CuSO₄/NaAsc/THPTA | Buffer | 1 | - | [8] |

Visualizations

Diagram 1: General Workflow for CuAAC Reaction

Caption: General experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Diagram 2: Catalytic Cycle of CuAAC

Caption: Simplified catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. bioclone.net [bioclone.net]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for tert-butyl 3-ethynylphenylcarbamate in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of tert-butyl 3-ethynylphenylcarbamate as a versatile linker in bioconjugation. This reagent is particularly useful for introducing a terminal alkyne functionality for "click chemistry" applications, along with a protected amine that can be deprotected for subsequent modifications.

Core Applications

-

Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic drugs to monoclonal antibodies. The alkyne group allows for conjugation to an azide-modified payload, and the protected amine can be used for attaching solubility-enhancing moieties or other functional groups.

-

Protein Labeling: Enables the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for visualization, tracking, and quantification.[1]

-

Drug Delivery Systems: Facilitates the construction of targeted drug delivery systems by linking targeting ligands (e.g., peptides, antibodies) to nanoparticles or drug carriers.

-

Proteomics and Activity-Based Probing: Can be incorporated into probes to identify and characterize protein binding partners from complex biological samples.[2]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the conjugation of an azide-modified protein with this compound.

Materials:

-

Azide-modified protein (e.g., antibody, enzyme)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (freshly prepared)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMF or DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh.

-

-

Catalyst Premix:

-

In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA).

-

Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

-

Conjugation Reaction:

-

In a reaction tube, add the azide-modified protein solution.

-

Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to minimize protein denaturation.

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove unreacted linker and catalyst components by purifying the bioconjugate using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the product using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

-

Protocol 2: Boc Deprotection of the Phenylcarbamate Linker